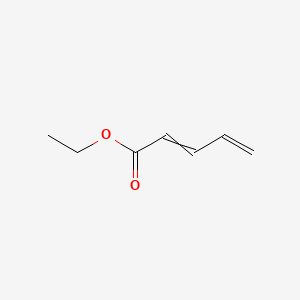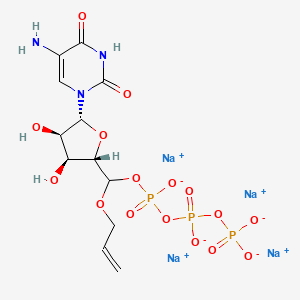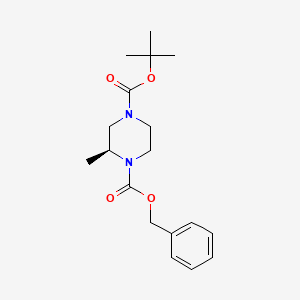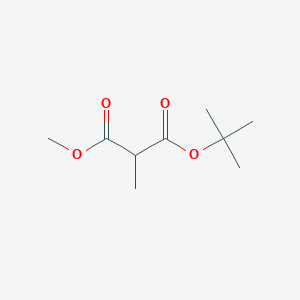
Ethyl 2,4-pentadienoate
Descripción general
Descripción
Ethyl 2,4-pentadienoate, also known as Ethyl penta-2,4-dienoate, is a chemical compound with the molecular formula C7H10O2 . It has an average mass of 126.153 Da and a monoisotopic mass of 126.068077 Da .
Molecular Structure Analysis
The molecular structure of Ethyl 2,4-pentadienoate consists of 7 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The structure is characterized by a pentadienoate group attached to an ethyl group .Physical And Chemical Properties Analysis
Ethyl 2,3-pentadienoate, a similar compound to Ethyl 2,4-pentadienoate, is a liquid at room temperature . It has a refractive index of 1.464 . The exact physical and chemical properties of Ethyl 2,4-pentadienoate may vary.Aplicaciones Científicas De Investigación
Polymerization and Copolymer Production
Ethyl 2,4-pentadienoate has been explored in the field of polymer science. Kamachi et al. (1980) investigated the polymerizability of ethyl trans-4-ethoxy-2,4-pentadienoate (EEP) using radical polymerization. The high-molecular-weight polymers obtained showed potential for creating alternating copolymers of ethyl vinyl ether with ethyl acrylate, highlighting its utility in polymer production (Kamachi, Miwa, & Nozakura, 1980).
Organic Synthesis and Chemical Reactions
In the realm of organic synthesis, ethyl 2,4-pentadienoate plays a significant role. Huang et al. (1998) demonstrated its application in telluro-directed regiospecific and highly stereoselective reactions with organocopper reagents, yielding products with high stereoselectivity and excellent yields (Huang, Mo, & Wang, 1998). Additionally, Lang and Hansen (2003) explored the production of α-allenic esters from α-phosphoranylidene esters and acid chlorides using ethyl 2,3-pentadienoate, contributing to the synthesis of various organic compounds (Lang & Hansen, 2003).
Applications in Material Science
Ghera et al. (1995) utilized 4-hydroxymethyl-2,4-pentadienoate, closely related to ethyl 2,4-pentadienoate, for synthesizing keto bridged bicyclo alkanones and macrodilides, showcasing its potential in material science and synthetic chemistry (Ghera, Ramesh, Laxer, & Hassner, 1995).
Additional Chemical Studies
Further studies on ethyl 2,4-pentadienoate and its derivatives include investigating their polymerization kinetics (Kamachi, Umetani, & Nozakura, 1986), studying their crystal packing and bonding interactions (Zhang, Wu, & Zhang, 2011), and exploring their reaction mechanisms in various chemical processes, such as in the synthesis of α-amino acid derivatives (Hopkins & Malinakova, 2007) and in the aziridination ofγ,δ-dibromoethyl-2-pentenoate (Weller & Rajski, 2004). These studies highlight the compound's versatility in different chemical reactions and its importance in understanding reaction mechanisms and material properties (Kamachi, Umetani, & Nozakura, 1986); (Zhang, Wu, & Zhang, 2011); (Hopkins & Malinakova, 2007); (Weller & Rajski, 2004).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl penta-2,4-dienoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-5-6-7(8)9-4-2/h3,5-6H,1,4H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJNQUDSDVIYEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396696 | |
| Record name | Ethyl Penta-2,4-dienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl Penta-2,4-dienoate | |
CAS RN |
13038-12-5 | |
| Record name | Ethyl Penta-2,4-dienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S,6R,7S)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B3338779.png)
![Imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B3338784.png)

![5-((8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino)-3,3-dimethylisoindolin-1-one](/img/structure/B3338802.png)
![5-Chlorothiazolo[4,5-b]pyridin-2-amine](/img/structure/B3338804.png)

![5-fluoro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3338817.png)



![5-Chlorothieno[3,2-B]pyridine-3-carboxylic acid](/img/structure/B3338874.png)

![Silane, [[(1R,3R)-5-(2-chloroethylidene)-1,3-cyclohexanediyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl-](/img/structure/B3338888.png)